
((2S,3S)-2-Methylpiperidin-3-yl)methanol
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Overview
Description
((2S,3S)-2-Methylpiperidin-3-yl)methanol is a chiral piperidine derivative characterized by a hydroxymethyl group at position 3 and a methyl group at position 2 of the piperidine ring. Its stereochemistry (2S,3S) confers distinct physicochemical and biological properties, making it a valuable scaffold in medicinal chemistry and drug design. The compound is often investigated for its interactions with neurotransmitter receptors, particularly those in the central nervous system (CNS), due to structural similarities to endogenous amines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,3S)-2-Methylpiperidin-3-yl)methanol typically involves the reduction of corresponding ketones or aldehydes. One common method is the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial-scale production due to its high yield and stereoselectivity.
Another approach involves the use of Grignard reagents. For example, the reaction of butylmagnesium bromide with appropriate precursors can yield the desired compound under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
((2S,3S)-2-Methylpiperidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents such as thionyl chloride (SOCl₂) and tosyl chloride (TsCl) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
((2S,3S)-2-Methylpiperidin-3-yl)methanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of ((2S,3S)-2-Methylpiperidin-3-yl)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound can also participate in nucleophilic substitution reactions, modifying the structure and function of target molecules .
Comparison with Similar Compounds
Key Properties
Molecular Formula | C₇H₁₅NO |
---|---|
Molecular Weight | 129.20 g/mol |
IUPAC Name | [(2S,3S)-2-methylpiperidin-3-yl]methanol |
Stereochemistry | 2S,3S configuration |
Functional Groups | Hydroxymethyl (–CH₂OH), methyl (–CH₃) |
The structural and functional uniqueness of ((2S,3S)-2-Methylpiperidin-3-yl)methanol is best understood through comparison with related piperidine derivatives. Below is a detailed analysis:
Structural Analogues with Varied Substituents
[(2S,3R)-2-(Hydroxymethyl)piperidin-3-yl]methanol
- Key Differences :
- Stereochemistry: 2S,3R configuration (vs. 2S,3S in the target compound).
- Functional Groups: Two hydroxymethyl groups (positions 2 and 3).
- Impact :
- Altered hydrogen-bonding capacity and solubility compared to the methyl-substituted target compound .
- Higher polarity reduces blood-brain barrier penetration, limiting CNS applications.
[(3S,4S)-1-Methyl-4-phenylpiperidin-3-yl]methanol
- Key Differences :
- Substituents: Phenyl group at position 4 and methyl at position 1.
- Stereochemistry: 3S,4S configuration.
- Impact :
- Enhanced lipophilicity due to the aromatic phenyl group, improving membrane permeability .
- Investigated for opioid receptor modulation, unlike the target compound’s focus on CNS neurotransmitter systems .
(1-((3-Methylthiophen-2-yl)methyl)piperidin-3-yl)methanol
- Key Differences :
- Substituents: Methylthiophene moiety at position 1.
- Broader therapeutic scope (e.g., antidepressant activity) compared to the target compound .
Functional Group Variations
Ethyl (2R,3R)-3-Methoxy-2-methyl-3-[(S)-2-pyrrolidinyl]propanoate Hydrochloride
- Key Differences :
- Ester (–COOEt) and pyrrolidinyl groups replace the hydroxymethyl.
- Impact :
- Ester group enhances metabolic stability but reduces CNS activity due to lower solubility .
rac-[(2R,3R)-2-Methylpiperidin-3-yl]methanol Hydrochloride
- Key Differences :
- Racemic mixture (2R,3R and 2S,3S enantiomers).
- Hydrochloride salt form.
- Impact :
- Racemic form shows reduced receptor selectivity compared to the pure (2S,3S) enantiomer .
- Salt form improves crystallinity but alters pharmacokinetics .
Fluorinated and Halogenated Analogues
((3S,4S)-3-Fluoropiperidin-4-yl)methanol
- Key Differences :
- Fluorine atom at position 3.
- Impact: Fluorine’s electronegativity enhances binding to polar residues in enzyme active sites (e.g., monoamine oxidases) . Increased metabolic stability compared to non-fluorinated analogues .
(2-Chloro-5-methylpyridin-3-yl)methanol
- Key Differences :
- Pyridine core (vs. piperidine) with chloro and methyl substituents.
- Impact :
Comparative Data Table
Compound Name | Molecular Formula | Key Substituents | Stereochemistry | Biological Activity | Source |
---|---|---|---|---|---|
This compound | C₇H₁₅NO | –CH₃ (C2), –CH₂OH (C3) | 2S,3S | CNS receptor modulation | |
[(2S,3R)-2-(Hydroxymethyl)piperidin-3-yl]methanol | C₇H₁₅NO₂ | –CH₂OH (C2, C3) | 2S,3R | Solubility-driven drug design | |
[(3S,4S)-1-Methyl-4-phenylpiperidin-3-yl]methanol | C₁₃H₁₉NO | –CH₃ (C1), –C₆H₅ (C4) | 3S,4S | Opioid receptor interaction | |
((3S,4S)-3-Fluoropiperidin-4-yl)methanol | C₆H₁₂FNO | –F (C3) | 3S,4S | MAO inhibition |
Properties
Molecular Formula |
C7H15NO |
---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
[(2S,3S)-2-methylpiperidin-3-yl]methanol |
InChI |
InChI=1S/C7H15NO/c1-6-7(5-9)3-2-4-8-6/h6-9H,2-5H2,1H3/t6-,7+/m0/s1 |
InChI Key |
DAAYDZZFCLQTFA-NKWVEPMBSA-N |
Isomeric SMILES |
C[C@H]1[C@H](CCCN1)CO |
Canonical SMILES |
CC1C(CCCN1)CO |
Origin of Product |
United States |
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